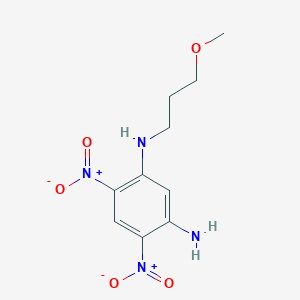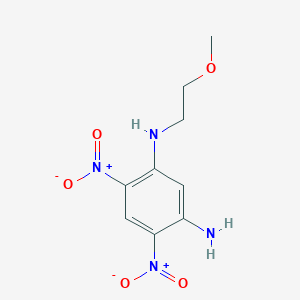![molecular formula C21H27N3O4S B297635 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B297635.png)
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methanesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide typically involves multiple steps. One common approach includes the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent to introduce the 2-oxoethyl group. This intermediate is then reacted with 3-methylphenylmethanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to act on certain receptors in the central nervous system, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Uniqueness
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and methanesulfonamide moieties contribute to its potential as a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C21H27N3O4S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C21H27N3O4S/c1-17-5-4-6-19(15-17)24(29(3,26)27)16-21(25)23-13-11-22(12-14-23)18-7-9-20(28-2)10-8-18/h4-10,15H,11-14,16H2,1-3H3 |
Clé InChI |
XFHFCQKIQPZZNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide](/img/structure/B297552.png)
![2-(2-chlorophenoxy)-N-(2-{2-[(4-methoxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297553.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B297556.png)
![(2E)-3-[(4-iodophenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B297559.png)


![2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297562.png)
![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297572.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
